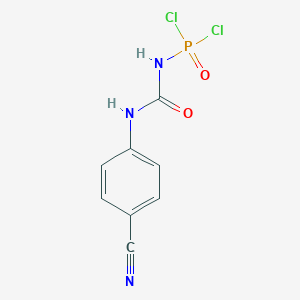![molecular formula C10H19NO2 B14730797 2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone CAS No. 5342-56-3](/img/structure/B14730797.png)
2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.2634 g/mol . This compound is known for its unique structure, which includes a hydroxyamino group attached to a cyclohexanone ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate and ethyl α-methylacetoacetate . The reaction conditions often include the use of acetic acid salts and room temperature settings. The yields of the desired product can vary, with reported yields ranging from 45% to 62% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oximes or nitrones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitrones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.
Industry: It may be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, including anti-inflammatory and enzyme inhibitory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: These compounds share a similar hydroxyamino group and are used in similar research applications.
Cyclohexanone derivatives: Other derivatives of cyclohexanone with different substituents can have similar chemical properties and applications.
Uniqueness
2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydroxyamino group is particularly reactive, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
5342-56-3 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-[2-(hydroxyamino)propan-2-yl]-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-7-4-5-8(9(12)6-7)10(2,3)11-13/h7-8,11,13H,4-6H2,1-3H3 |
Clé InChI |
AHAXAGHADXCNBM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(=O)C1)C(C)(C)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




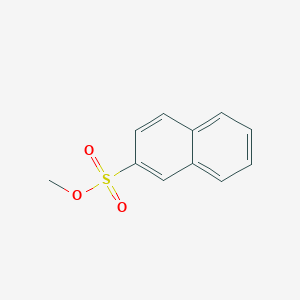

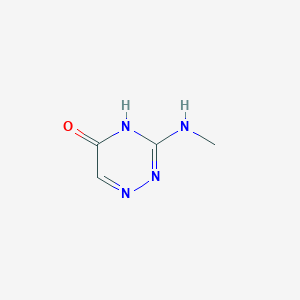
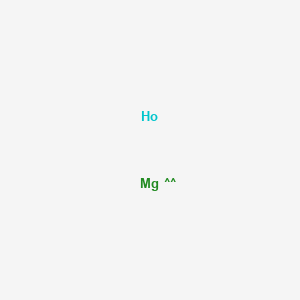
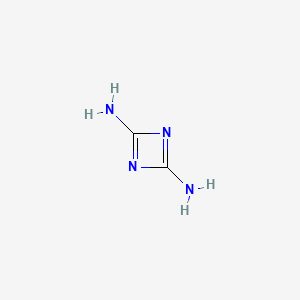
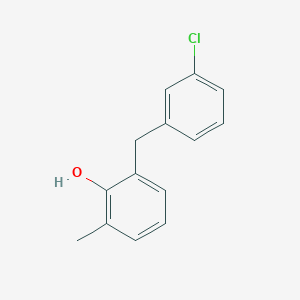

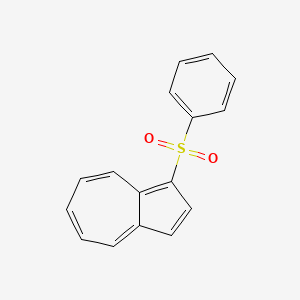
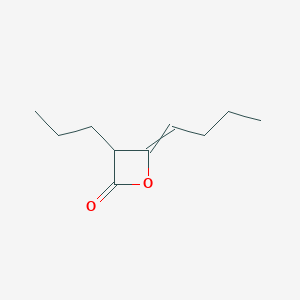

![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
